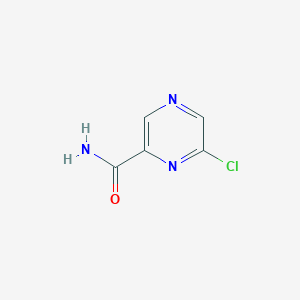
6-Chloropyrazine-2-carboxamide
Cat. No. B1586017
Key on ui cas rn:
36070-79-8
M. Wt: 157.56 g/mol
InChI Key: JEERXOCCQAMKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04952583
Procedure details


U.S. Pat. No. 3,201,472 as an example of how to obtain this material) in 700 ml of tetrahydrofuran was added 88.6 g (0.372 mol) of 1-(3,5-diamino-6-chloropyrazinoyl)imidazole (see U.S. Pat. No. 4,029,816 as an example of how to obtain this material) in 10 portions over 1.5 hours. After 1 hour at ambient temperature the reaction mixture was filtered and concentrated to 300 ml. The solution was added dropwise to 1.4 liters of ether with vigorous stirring. The solid was filtered, washed with ether and dried. There was obtained 74.3 g (0.258 mol, 70%) of 3,5-diamino-N-[2-(2-aminoethyl)methylamino]ethyl]-6-chloropyrazinecarboxamide. A sample was filtered through a pad of silica gel and eluted with 5:95 (v/v) methanol:methylene chloride saturated with ammonia gas; mp 138°-139.5° C.


Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:3]([C:10]([N:12]2C=CN=C2)=[O:11])=[N:4][C:5]([Cl:9])=[C:6](N)[N:7]=1>O1CCCC1>[Cl:9][C:5]1[N:4]=[C:3]([C:10]([NH2:12])=[O:11])[CH:2]=[N:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
88.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)N1C=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 1.5 hours
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 1 hour at ambient temperature the reaction mixture was filtered
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 300 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was added dropwise to 1.4 liters of ether with vigorous stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CN=CC(=N1)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
